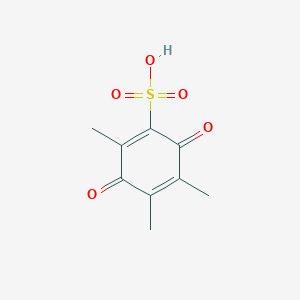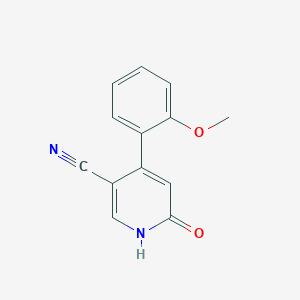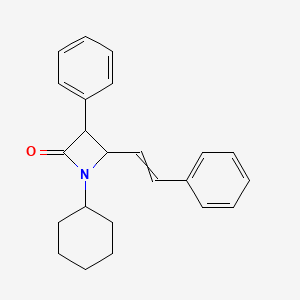
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by a cyclohexyl group, a phenyl group, and a phenylethenyl group attached to the azetidinone ring. The presence of these groups imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with phenylacetyl chloride can form an intermediate, which then undergoes cyclization with phenylethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles like amines or thiols replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-2-phenylethanone: Similar structure but lacks the azetidinone ring.
1-Phenyl-1-cyclohexene: Contains a cyclohexene ring instead of an azetidinone ring.
Cyclohexylamine: A simpler amine derivative without the phenyl and phenylethenyl groups.
Uniqueness
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical reactivity and biological activity. The combination of cyclohexyl, phenyl, and phenylethenyl groups further enhances its versatility in various applications.
Propiedades
Número CAS |
827028-27-3 |
|---|---|
Fórmula molecular |
C23H25NO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C23H25NO/c25-23-22(19-12-6-2-7-13-19)21(17-16-18-10-4-1-5-11-18)24(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20-22H,3,8-9,14-15H2 |
Clave InChI |
ROMQSMNUURPZSB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(C(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


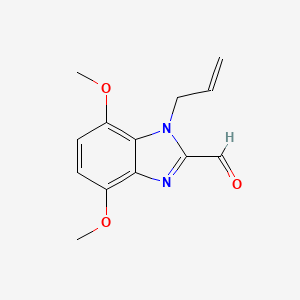
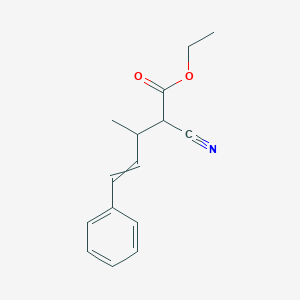
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
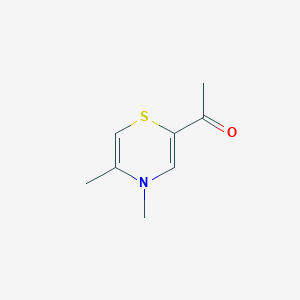
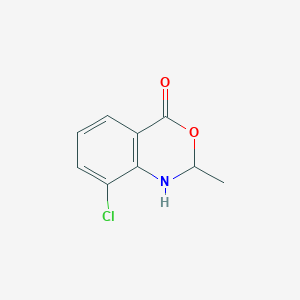
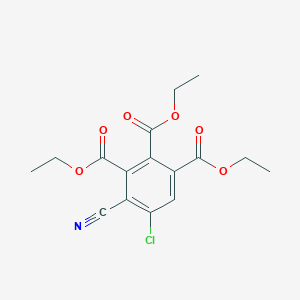
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)

